molecular formula C15H17N5 B10906714 4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline

4-(1'-ethyl-3'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)aniline

Cat. No.: B10906714
M. Wt: 267.33 g/mol
InChI Key: YPGFYYPZQXUKTC-UHFFFAOYSA-N
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Description

4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is a compound that features a bipyrazole core structure with an aniline group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline typically involves the formation of the bipyrazole core followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of hydrazine with diketones can form pyrazole rings, which can then be coupled to form the bipyrazole structure . The aniline group is introduced through a substitution reaction, where an appropriate aniline derivative reacts with the bipyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1’-Ethyl-3’-methyl-1H,1’H-[3,4’-bipyrazol]-1-yl)aniline is unique due to its bipyrazole core structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific structural features and reactivity .

Properties

Molecular Formula

C15H17N5

Molecular Weight

267.33 g/mol

IUPAC Name

4-[3-(1-ethyl-3-methylpyrazol-4-yl)pyrazol-1-yl]aniline

InChI

InChI=1S/C15H17N5/c1-3-19-10-14(11(2)17-19)15-8-9-20(18-15)13-6-4-12(16)5-7-13/h4-10H,3,16H2,1-2H3

InChI Key

YPGFYYPZQXUKTC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NN(C=C2)C3=CC=C(C=C3)N

Origin of Product

United States

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